molecular formula C15H13ClO2 B1609007 2-Chloro-4'-ethoxybenzophenone CAS No. 525561-43-7

2-Chloro-4'-ethoxybenzophenone

Cat. No. B1609007
CAS RN: 525561-43-7
M. Wt: 260.71 g/mol
InChI Key: QCHLFZYUTATZMU-UHFFFAOYSA-N
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Description

2-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.72 . The IUPAC name for this compound is (2-chlorophenyl)(4-ethoxyphenyl)methanone .


Synthesis Analysis

The synthesis of 2-Chloro-4’-ethoxybenzophenone or similar compounds often involves Friedel Crafts acylation . A preparation method of a similar compound, 5-bromo-2-chloro-4’-ethoxybenzophenone, involves direct refluxing of 5-bromo-2-chlorobenzoic acid and thionyl chloride under the catalysis of DMF without a solvent .


Molecular Structure Analysis

The InChI code for 2-Chloro-4’-ethoxybenzophenone is 1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4’-ethoxybenzophenone has a molecular weight of 260.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Environmental Impacts and Transformations

Benzophenone-type UV filters, including derivatives similar to 2-Chloro-4'-ethoxybenzophenone, have been studied for their transformation products and environmental impacts. One study highlights the formation of novel disinfection by-products including chlorinated benzoquinones and polycyclic aromatic hydrocarbons during the chlorination treatment of benzophenone-type UV filters in swimming pool water. This research indicates that benzophenone derivatives undergo complex transformations that could pose ecological and health risks (Sun et al., 2019).

Analytical Detection in Environmental Samples

Another application area involves the analytical detection of benzophenone derivatives in environmental matrices. Studies have developed sensitive methods for measuring such compounds in human milk and environmental water samples, underscoring their widespread presence and the importance of monitoring these substances due to potential exposure risks (Ye et al., 2008; Negreira et al., 2008).

Synthetic Applications

In the realm of synthetic chemistry, derivatives similar to 2-Chloro-4'-ethoxybenzophenone have been used as intermediates in the synthesis of more complex molecules. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol demonstrates the utility of chlorinated benzophenones in generating compounds with potential applications in material science and pharmacology (Wen Zi-qiang, 2007).

Antioxidant Activities

Research into natural extracts has identified compounds structurally related to benzophenones, exhibiting significant antioxidant activities. These studies contribute to understanding the potential health benefits of benzophenone derivatives and their roles in natural product chemistry (Loo et al., 2008).

Future Directions

2-Chloro-4’-ethoxybenzophenone could potentially be used in the synthesis of metabolites of dapagliflozin, an SGLT2 inhibitor used for the treatment of type-2 diabetes . The contribution of pharmacologically active metabolites in drug discovery and development is significant .

properties

IUPAC Name

(2-chlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLFZYUTATZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393623
Record name 2-CHLORO-4'-ETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

525561-43-7
Record name 2-CHLORO-4'-ETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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